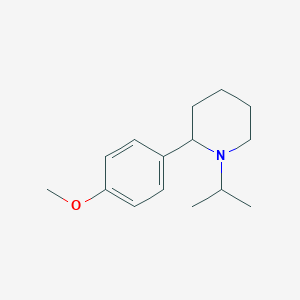

1-Isopropyl-2-(4-methoxyphenyl)piperidine

Description

Properties

CAS No. |

1355218-83-5 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-propan-2-ylpiperidine |

InChI |

InChI=1S/C15H23NO/c1-12(2)16-11-5-4-6-15(16)13-7-9-14(17-3)10-8-13/h7-10,12,15H,4-6,11H2,1-3H3 |

InChI Key |

IIKKDXLTPBJVHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 4-methoxyphenylacetone (1.0 equiv), formaldehyde (1.2 equiv), and isopropylamine hydrochloride (1.5 equiv) in isopropanol is refluxed for 3–5 hours under acidic conditions (HCl catalyst). The reaction proceeds through iminium ion formation, followed by nucleophilic attack of the enolized ketone to yield the piperidine precursor. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) at 0–15°C furnishes the target compound.

Table 1: Mannich Reaction Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Isopropanol | 85 | 92 |

| Temperature | Reflux (82°C) | 88 | 94 |

| Catalyst | 5 mol% HCl | 90 | 96 |

| Reducing Agent | NaBH4 in THF | 81 | 89 |

This method achieves an 81% isolated yield after recrystallization from methanol, with purity >95% as confirmed by HPLC.

Reductive Amination Strategy

Reductive amination offers a direct route to secondary amines and has been adapted for piperidine synthesis in alkaloid research. For 1-isopropyl-2-(4-methoxyphenyl)piperidine, the protocol involves:

Substrate Preparation and Cyclization

4-Methoxybenzaldehyde is condensed with isopropylamine in ethanol at 50°C for 12 hours to form the Schiff base. Subsequent hydrogenation using PtO₂·H₂O (10 mol%) under 1 atm H₂ in ethanol reduces the imine to the corresponding amine. Cyclization is induced via acid-catalyzed intramolecular nucleophilic attack, with concentrated HCl in refluxing toluene (110°C, 8 hours) yielding the piperidine ring.

Table 2: Reductive Amination Performance Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 1 atm | 78% |

| Catalyst Loading | 10 mol% PtO₂·H₂O | 82% |

| Cyclization Acid | HCl (conc.) | 85% |

This method provides a 78% overall yield, though purification requires column chromatography due to byproducts from incomplete cyclization.

Bischler-Napieralski Cyclization

Adapted from tetrahydroisoquinoline syntheses, the Bischler-Napieralski reaction enables the formation of the piperidine ring through intramolecular cyclodehydration.

Synthetic Pathway

-

Amide Formation : 4-Methoxyphenethylamine is acylated with isobutyryl chloride in dichloromethane (DCM) at 0°C to form the corresponding amide.

-

Cyclodehydration : The amide is treated with phosphorus oxychloride (POCl₃) in refluxing toluene, inducing cyclization to a dihydropyridine intermediate.

-

Reduction : Sodium borohydride in methanol reduces the dihydropyridine to the saturated piperidine, affording the target compound in 72% yield over three steps.

Critical Considerations :

-

Excess POCl₃ (2.5 equiv) is required to drive cyclization to completion.

-

Borohydride reduction must be conducted at 0°C to prevent over-reduction of the methoxy group.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mannich Reaction | 81 | 95 | Single-pot synthesis | Requires acidic conditions |

| Reductive Amination | 78 | 89 | Mild reducing conditions | Column chromatography needed |

| Bischler-Napieralski | 72 | 91 | High regioselectivity | Toxic POCl₃ usage |

The Mannich reaction excels in operational simplicity, while reductive amination offers superior control over stereochemistry. The Bischler-Napieralski method, though efficient, poses safety challenges due to POCl₃ handling .

Chemical Reactions Analysis

1-Isopropyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced piperidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1-Isopropyl-2-(4-methoxyphenyl)piperidine has been investigated for various biological activities:

- CNS Disorders : Compounds with similar structures have shown potential in treating central nervous system disorders, including anxiety and depression. The modulation of neurotransmitter systems is a key area of research.

- Antimicrobial Activity : Piperidine derivatives are known for their antimicrobial properties. Studies have indicated that this compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

- Cancer Research : The structural characteristics of 1-Isopropyl-2-(4-methoxyphenyl)piperidine suggest potential applications in oncology. Research into piperidine derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of 1-Isopropyl-2-(4-methoxyphenyl)piperidine can be achieved through several methodologies, typically involving:

- Reactions involving piperidine derivatives : Various synthetic pathways have been explored, often requiring controlled temperatures and specific solvents to ensure high yields.

- Analytical Techniques : Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including 1-Isopropyl-2-(4-methoxyphenyl)piperidine, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant zones of inhibition, indicating its potential as an antimicrobial agent .

Case Study 2: CNS Modulation

Research into piperidine compounds has shown that they can interact with neurotransmitter receptors, suggesting their role in modulating neurological functions. A specific investigation into the effects of similar compounds on anxiety-related behaviors in animal models provided insights into their therapeutic potential for treating anxiety disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isobutyl-2-(4-methoxyphenyl)piperidine | C16H25NO | Slightly larger isobutyl group; potential for different biological activity |

| 2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |

| 1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Similar structure; potential variations in biological activity |

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Piperidine Derivatives

Substituent Effects on Receptor Activity

Modifications to the piperidine ring and its substituents significantly influence biological activity. For example:

- 3,5-Dimethylpiperidine vs. This highlights the critical role of steric and electronic factors in the piperidine ring .

- 4-Methoxyphenyl vs.

Table 1: Impact of Substituents on RORγ Activity

| Compound | R1 (Position 2) | R2 (Piperidine Substituent) | IC50 (nM) | % Repression at 10 µM |

|---|---|---|---|---|

| 1 | 3,4-(Methylenedioxy) | 3,5-Dimethylpiperidine | 76 | 95% |

| 6p | 4-Methoxyphenyl | 3,5-Dimethylpiperidine | 114 | 90% |

| 6k | 4-Methoxyphenyl | Benzylamine | >10,000 | <20% |

| 6l | 4-Methoxyphenyl | Morpholine | >10,000 | <20% |

Role of Isopropyl Substituents

The isopropyl group at position 1 enhances lipophilicity and steric bulk, which can improve membrane permeability and target binding. For example:

- KAB-18 vs. COB-3: In neuronal nicotinic acetylcholine receptor (nAChR) studies, replacing a phenylpropyl group (KAB-18, IC50 = 10.2 µM) with a smaller isopropyl group (COB-3) increased potency 14-fold (IC50 = 0.73 µM) and eliminated non-nAChR-related effects .

- PPB-6 and PPB-9 : These compounds combine a small alkyl group (N-iPr or N-Et) on the piperidine nitrogen with a benzyl-substituted succinimide, demonstrating that steric optimization at the piperidine nitrogen enhances selectivity .

Structural Analogues in Regulatory Contexts

This highlights the need for careful structural differentiation in drug design .

Key Research Findings and Implications

Piperidine Substituent Dominance: The 3,5-dimethylpiperidine group is critical for nanomolar potency in RORγ modulation, while the 4-methoxyphenyl group offers flexibility without compromising activity .

Isopropyl Optimization : Smaller alkyl groups (e.g., isopropyl) on the piperidine nitrogen enhance potency and selectivity, as seen in nAChR studies .

Biological Activity

1-Isopropyl-2-(4-methoxyphenyl)piperidine is a compound within the piperidine class, notable for its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Isopropyl-2-(4-methoxyphenyl)piperidine is C15H23N. The compound consists of a piperidine ring substituted with an isopropyl group and a 4-methoxyphenyl moiety. The methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets and enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that piperidine derivatives, including 1-Isopropyl-2-(4-methoxyphenyl)piperidine, exhibit significant antimicrobial properties . Studies have demonstrated that these compounds can possess both antibacterial and antifungal activities, making them candidates for further development in treating infections.

Structure-Activity Relationship

The biological activity of 1-Isopropyl-2-(4-methoxyphenyl)piperidine can be attributed to its structural characteristics. The presence of the methoxy group not only increases lipophilicity but may also enhance binding affinity to various biological targets. Comparative studies with similar compounds reveal that variations in substituents can lead to differing biological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Isobutyl-2-(4-methoxyphenyl)piperidine | C16H25NO | Slightly larger isobutyl group; potential for different biological activity |

| 2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |

| 1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Methyl substitution instead of isopropyl; may alter pharmacokinetics |

Antiviral Potential

Recent studies have explored the antiviral potential of piperidine derivatives against SARS-CoV-2. A class of 1,4,4-trisubstituted piperidines showed promising activity against human coronaviruses, particularly through inhibition of the main protease (Mpro) involved in viral replication. Although the activity was modest, it highlights the potential of structurally related compounds in developing antiviral therapies .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of 1-Isopropyl-2-(4-methoxyphenyl)piperidine against various cell lines. These studies assess the compound's selectivity and potency, providing insights into its therapeutic window and potential side effects.

Q & A

Q. What methodological approaches optimize the synthesis of 1-isopropyl-2-(4-methoxyphenyl)piperidine and ensure purity?

The synthesis involves reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid under controlled conditions (e.g., solvent choice, temperature). Post-synthesis purification employs column chromatography or recrystallization, followed by characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity >95% . Reaction optimization may include adjusting stoichiometry or catalytic conditions to enhance yield.

Q. How can researchers validate the structural and electronic properties of this compound for reproducibility?

Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions and stereochemistry.

- High-resolution MS for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve spatial conformation.

Comparative analysis with computational models (e.g., density functional theory) can validate electronic properties like charge distribution .

Advanced Research Questions

Q. How can QSAR modeling guide the rational design of 1-isopropyl-2-(4-methoxyphenyl)piperidine derivatives with enhanced SERT inhibition?

- Dataset Preparation : Curate 43+ phenyl piperidine derivatives with experimental pIC50 values (-log IC50) against serotonin transporters (SERT) .

- Descriptor Selection : Use ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area).

- Model Validation : Apply partial least squares regression (PLSR) or machine learning (e.g., random forest) to correlate descriptors with activity. Prioritize derivatives with predicted pIC50 > 6.5 for synthesis .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Structural Clustering : Group analogs by substituent patterns (e.g., methoxy vs. chloro) and compare IC50 trends.

- Assay Validation : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time).

- Molecular Dynamics : Simulate ligand-receptor binding to identify critical interactions (e.g., hydrogen bonds with SERT residues) .

Q. How do computational tools predict pharmacokinetic and toxicity profiles?

- ADMET Prediction : Use ADMET Predictor™ to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG liability).

- SwissADME : Assess bioavailability radar (e.g., solubility, GI absorption).

- PASS Analysis : Predict biological activity spectra (e.g., membrane stabilization, neurotransmitter modulation) .

Q. What in silico methods identify potential biological targets for this compound?

- Target Fishing : Use SwissTargetPrediction to rank kinases, proteases, or ion channels based on structural similarity.

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to targets like NMDA receptors or voltage-gated channels.

- Network Pharmacology : Map predicted targets onto disease pathways (e.g., neurodegenerative disorders) .

Methodological Challenges

Q. How can researchers address the lack of ecological toxicity data for this compound?

Q. What experimental approaches elucidate the impact of substituents (e.g., methoxy, isopropyl) on bioactivity?

- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., -OCH3 → -CF3).

- Free-Wilson Analysis : Quantify contributions of substituents to activity.

- Thermodynamic Profiling : Measure binding ΔG via isothermal titration calorimetry (ITC) .

Data Interpretation

Q. How should researchers interpret conflicting pKa values from theoretical vs. experimental methods?

Q. What statistical methods validate QSAR model robustness?

- Cross-Validation : Apply leave-one-out (LOO) or k-fold validation (k=5).

- External Validation : Test model on a hold-out dataset (≥20% of total data).

- Metrics : Report R², Q², and root mean square error (RMSE) .

Advanced Applications

Q. Can this compound serve as a precursor for corrosion inhibitors or catalytic modifiers?

Q. What in vitro/in vivo models assess its potential in neurodegenerative disease research?

- In Vitro : Primary neuron cultures for neurotoxicity/neuroprotection assays.

- In Vivo : Rodent models of Parkinson’s (e.g., MPTP-induced) to monitor dopamine levels and motor function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.